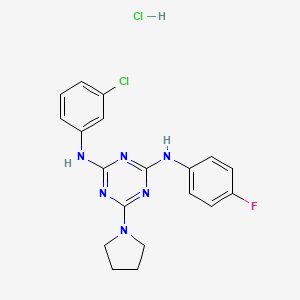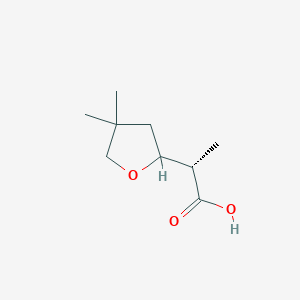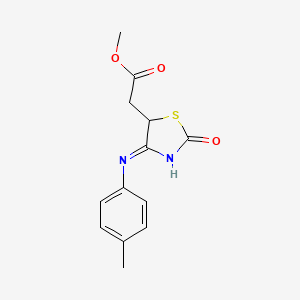
(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate, also known as MOTA, is a thiazolidinone derivative that has gained attention in recent years due to its potential applications in medicinal chemistry. MOTA has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Applications De Recherche Scientifique
Aldose Reductase Inhibitors in Diabetic Complications A study by (Ali et al., 2012) synthesized derivatives of iminothiazolidin-4-one acetate and evaluated them as aldose reductase inhibitors, a target for treating diabetic complications. They found specific derivatives showing high inhibitory potency, shedding light on the potential use of these compounds in diabetes treatment.
Spectroscopic Investigation of Arylazo Derivatives The work of (Chizhevskaya et al., 1969) focused on the reaction and spectroscopic analysis of 2-(p-tolylimino)thiazolidin-4-ones with various diazonium chlorides. This study contributes to understanding the spectroscopic properties of thiazolidin-4-one derivatives.
Antibacterial Activity Research by (Desai et al., 2001) synthesized various thiazolidin derivatives, including those similar to (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate, and evaluated them for antibacterial activity. These compounds showed inhibitory activity against microbes like E. coli and S. aureus.
Molecular Structure Analysis The study by (Tomaščiková et al., 2008) determined the molecular and solid-state structures of a similar thiazolidin derivative. This research provides valuable insights into the structural properties of these compounds.
Antitumor and Antioxidant Activities In a study by (Aly et al., 2012), thiazolidine derivatives were synthesized and evaluated for antitumor and antioxidant activities. The findings suggest potential applications in cancer therapy and as antioxidants.
Potential Anticancer Agent Mabkhot et al. (2019) reported the synthesis of a thiazolidinone derivative with potential anticancer properties. This study, detailed in (Mabkhot et al., 2019), adds to the growing body of research exploring thiazolidinones in cancer treatment.
Antimicrobial Properties B'Bhatt and Sharma (2017) synthesized a series of thiazolidin-4-one derivatives with significant antimicrobial activities. Their research, presented in (B'Bhatt & Sharma, 2017), further demonstrates the potential of these compounds in combating bacterial and fungal infections.
Antifibrotic and Anticancer Activities Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and evaluated their antifibrotic and anticancer activities. They identified compounds with significant antifibrotic activity without anticancer effects, indicating their potential therapeutic applications. This study can be found in (Kaminskyy et al., 2016).
Propriétés
IUPAC Name |
methyl 2-[4-(4-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-8-3-5-9(6-4-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXRGDXDKUBOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5E)-5-benzylidene-4-oxo-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2486021.png)
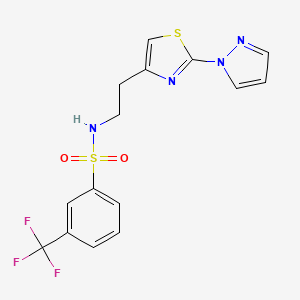
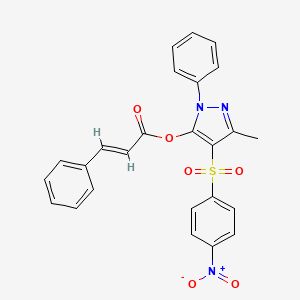
![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)

![2-amino-1-[2-(dimethylamino)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486026.png)
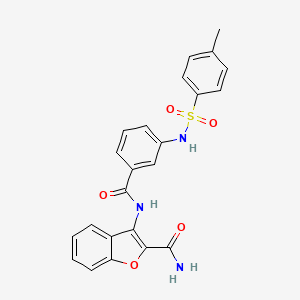
![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)
![2-Chloro-N-[1-(1H-indazol-5-yl)ethyl]acetamide](/img/structure/B2486037.png)
